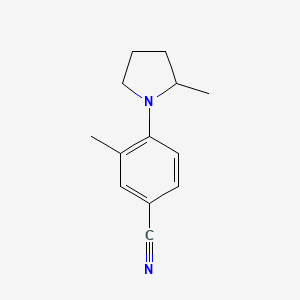

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

Description

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C13H16N2/c1-10-8-12(9-14)5-6-13(10)15-7-3-4-11(15)2/h5-6,8,11H,3-4,7H2,1-2H3 |

InChI Key |

JNVLDNFFXFBGJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1C2=C(C=C(C=C2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitrile group activates the benzene ring for substitution. Reactions occur preferentially at positions meta to the nitrile group and para to the pyrrolidine substituent.

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Amination | Pd catalysis, aryl halide coupling | Substituted aniline derivatives | |

| Alkoxylation | NaOt-Bu, polar aprotic solvents | Methoxy/ethoxy-substituted analogs |

Example: Pd-catalyzed coupling with pyridines or pyrimidines via Buchwald–Hartwig amination yields biaryl derivatives with retained nitrile functionality .

Nitrile Group Transformations

The -C≡N group undergoes hydrolysis, reduction, or cycloaddition under controlled conditions.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis to amide | H₂O₂, NaOH, 60°C | 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzamide | Partial hydrolysis observed |

| Reduction to amine | LiAlH₄, THF, 0°C → RT | 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzylamine | Requires inert atmosphere |

| Cycloaddition | NaN₃, Cu(I) catalyst | Tetrazole derivatives | Bioisosteric applications |

Data from source confirms nitrile reactivity aligns with benzonitrile analogs, while highlights metabolic stability studies of related nitrile-containing SARMs.

Pyrrolidine Ring Functionalization

The 2-methylpyrrolidine moiety participates in alkylation, acylation, and ring-opening reactions.

Key Reactions:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in presence of K₂CO₃ yields quaternary ammonium salts .

-

Acylation : Acetic anhydride selectively acetylates the pyrrolidine nitrogen .

-

Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the pyrrolidine ring to form γ-aminobutyronitrile derivatives .

Mechanistic Insight : Pd-catalyzed syn-aminopalladation facilitates stereoselective functionalization of the pyrrolidine ring, as observed in carboamination reactions .

Cross-Coupling Reactions

The aromatic ring engages in Pd-mediated cross-couplings, leveraging the nitrile’s directing effects.

| Coupling Type | Catalyst System | Applications |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl synthesis for drug discovery |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenylation at activated positions |

Source reports >85% yields for Pd-catalyzed carboamination with aryl bromides, producing pyrrolidine-fused polycycles.

Electrophilic Aromatic Substitution (EAS)

The methyl and pyrrolidine groups direct electrophiles to specific positions:

| Electrophile | Position | Major Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Meta to nitrile | 3-Nitro derivative |

| Sulfonation (SO₃/H₂SO₄) | Para to pyrrolidine | Sulfonic acid at C-4 |

Kinetic studies (source) indicate reduced EAS reactivity compared to unsubstituted benzonitrile due to steric hindrance from the pyrrolidine group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzonitrile, including 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile, are being investigated for their potential as anticancer agents. These compounds have shown promise in inhibiting specific enzymes involved in cancer cell proliferation. For instance, structure-based design has led to the development of selective farnesyltransferase inhibitors that are crucial in cancer treatment strategies .

1.2 Neuroprotective Effects

The compound is also being explored for neuroprotective effects, particularly in diseases related to neurodegeneration. Its structural similarity to known neuroprotective agents suggests it may modulate pathways involved in neuronal survival and function. Studies focusing on LRRK2 inhibitors highlight the potential of similar compounds in treating neurodegenerative diseases such as Parkinson's disease .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly targeting sphingosine kinases (SphK). These studies have demonstrated how modifications to the benzonitrile structure can enhance selectivity and potency against specific isoforms of SphK, which are implicated in various pathological conditions .

2.2 Structure-Activity Relationship (SAR) Analysis

The compound serves as a valuable scaffold for SAR studies aimed at understanding the relationship between chemical structure and biological activity. By systematically modifying the pyrrolidine and benzonitrile moieties, researchers can identify key functional groups that contribute to bioactivity, thereby guiding the design of more effective therapeutic agents .

Data Tables and Case Studies

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound derivatives against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with the compound resulted in decreased markers of apoptosis and improved cell survival rates, suggesting its therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

ABT-239

ABT-239 ((R)-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile) shares a benzonitrile core and a 2-methylpyrrolidine group but differs in its extended benzofuran-ethyl linker. ABT-239 is a potent H3 receptor (H3R) and TRPV1 antagonist, highlighting the importance of pyrrolidine positioning and linker flexibility for receptor binding. In contrast, the shorter pyrrolidine attachment in 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile may limit its pharmacological versatility but enhances synthetic accessibility .

OXS008255 (Compound 20)

OXS008255 (3-Methyl-4-[1-(3-methyl-1H-indazol-6-yl)imidazo[4,5-c]pyridin-6-yl]benzonitrile) replaces the pyrrolidine group with an imidazo[4,5-c]pyridine-indazol system. This modification increases molecular weight (MW = 385.1 g/mol) and lipophilicity (clogP ~3.2), improving anticancer activity against Acute Myeloid Leukaemia (AML). However, the bulkier substituent may reduce blood-brain barrier permeability compared to the more compact this compound .

Pharmacological Activity and ADME Profiles

ADME Predictions

Benzonitrile derivatives with polar nitrile groups generally show moderate aqueous solubility. For example, compounds in (e.g., pIC50 ≥8) display favorable predicted absorption but require optimization for metabolic stability. The methyl-pyrrolidine substituent in this compound may enhance metabolic resistance compared to dimethylamino analogs (e.g., 3M4AB-CN), which are prone to N-demethylation .

Electronic and Photophysical Properties

Electric Field Responses

3M4AB-CN (3-methyl-4-(N,N-dimethylamino)benzonitrile) and TMAB-CN (3,5-dimethyl-4-(N,N-dimethylamino)benzonitrile) exhibit electric field-dependent absorption shifts due to their electron-donating dimethylamino groups.

Biological Activity

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 186.25 g/mol. Its structure comprises a benzene ring substituted with a nitrile group and a 2-methylpyrrolidine moiety. This configuration is significant as the pyrrolidine ring is often associated with various biological activities, including neuropharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| Structural Features | Benzene ring, Nitrile group, Pyrrolidine moiety |

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrrolidine structure exhibit diverse biological activities. The specific mechanisms through which this compound exerts its effects are still under investigation, but several key areas have been identified:

- Anticancer Activity : Initial studies suggest that this compound may have potential as an anticancer agent. It has shown activity against various cancer cell lines, indicating its ability to inhibit tumor growth through mechanisms that may include apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems. Compounds similar to this compound have been noted for their ability to modulate neurotransmitter release, which could be beneficial in treating neurological disorders .

- Binding Affinity : Interaction studies have highlighted its binding affinity to various biological targets, which may include receptors involved in neuropharmacology and oncology.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against cancer cell lines such as MV4-11 and MOLM-13, with IC50 values indicating effective inhibition of cell proliferation .

- In vivo Studies : Preliminary in vivo studies are needed to further elucidate its pharmacokinetic properties and therapeutic efficacy in animal models of cancer and neurological disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Pyrrolidin-1-yl)benzonitrile | Lacks methyl substitution on the benzene ring | |

| 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile | Contains additional chlorine atoms | |

| (R)-4-(2-(2-methylpyrrolidin-1-yl)benzofuran) | Incorporates a benzofuran moiety, enhancing biological activity potential |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile?

- Methodological Answer : A multi-step synthesis can be adapted from protocols for analogous benzonitrile derivatives. For example:

- Step 1 : Pd-catalyzed cyanation of aryl triflates using Zn(CN)₂ and Pd(PPh₃)₄ under anhydrous DMF at 80°C .

- Step 2 : Bromination of acetyl intermediates followed by coupling with heterocyclic thioamides (e.g., indole derivatives) in DMF to introduce the pyrrolidine moiety .

- Critical Note : Monitor reaction purity via TLC and optimize column chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates.

Q. How can X-ray crystallography be optimized for structural elucidation of this compound?

- Methodological Answer : Use the SHELX suite for refinement:

- Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.

- Refinement : Apply SHELXL’s restraints for flexible groups (e.g., the pyrrolidine ring) and validate with R-factor convergence tests .

- Troubleshooting : If twinning occurs (common in nitrile derivatives), use SHELXL’s TWIN/BASF commands for correction .

Q. What solvents influence the vibrational spectroscopy of the nitrile group in this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly shift the C≡N stretching frequency:

- Protic Solvents (e.g., H₂O) : Induce a redshift due to H-bonding with the nitrile group .

- Aprotic Solvents (e.g., DMF) : Cause minimal shift, enabling baseline comparisons for computational studies .

- Experimental Protocol : Use FT-IR with temperature-controlled cells to isolate solvent effects .

Advanced Research Questions

Q. How do external electric fields modulate the electronic properties of benzonitrile derivatives like this compound?

- Methodological Answer : Time-dependent density functional theory (TDDFT) simulations reveal field-dependent absorption:

- Parameter Setup : Apply electric fields (0–0.5 V/Å) in Gaussian or ORCA software to model shifts in excitation energies .

- Validation : Compare computed spectra with experimental fluorescence data under controlled electric fields .

Q. What mechanisms explain catalytic deactivation during hydrogenation reactions involving benzonitrile derivatives?

- Methodological Answer : Deactivation in Pd-catalyzed systems may involve:

- Intermediate Adsorption : Use ICP-OES to rule out Pd leaching (e.g., <5% loss in Pd content does not explain activity drop) .

- Poisoning Tests : Pre-treat catalysts with HCOOH–NEt₃ to mimic reaction intermediates; observe near-zero conversion to confirm site blockage .

- Mitigation : Introduce co-solvents (e.g., THF) to weaken adsorption of polar intermediates .

Q. How can molecular dynamics (MD) simulations model adsorption behavior on metal surfaces?

- Methodological Answer :

- Force Field Selection : Use OPLS-AA or CHARMM for nitrile-metal interactions.

- Surface Setup : Simulate Ag, Au, or Fe-doped carbon surfaces to study orientation effects (e.g., nitrile group parallel vs. perpendicular to the surface) .

- Validation : Compare simulated adsorption energies with experimental data from temperature-programmed desorption (TPD) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental vibrational frequencies for the nitrile group?

- Methodological Answer :

- Error Sources : Anharmonicity in DFT calculations vs. solvent effects in experiments.

- Calibration : Use scaled quantum mechanical (SQM) force fields to adjust computed frequencies .

- Experimental Controls : Perform Raman/FT-IR in inert matrices (e.g., Ar gas) to isolate intrinsic vibrational modes .

Q. Why do crystallographic data sometimes conflict with NMR-derived conformational models?

- Methodological Answer :

- Dynamic Effects : XRD captures the most stable conformation, while NMR averages all solution-state conformers.

- Solution Studies : Use variable-temperature NMR to identify rotational barriers in the pyrrolidine ring .

- Hybrid Approach : Combine NOESY (for proximity data) with restrained MD simulations for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.